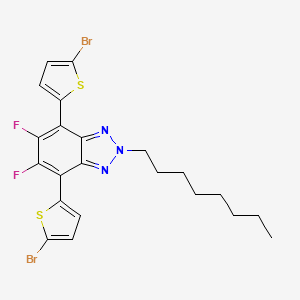

4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole

CAS No.:

Cat. No.: VC16551000

Molecular Formula: C22H21Br2F2N3S2

Molecular Weight: 589.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21Br2F2N3S2 |

|---|---|

| Molecular Weight | 589.4 g/mol |

| IUPAC Name | 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-octylbenzotriazole |

| Standard InChI | InChI=1S/C22H21Br2F2N3S2/c1-2-3-4-5-6-7-12-29-27-21-17(13-8-10-15(23)30-13)19(25)20(26)18(22(21)28-29)14-9-11-16(24)31-14/h8-11H,2-7,12H2,1H3 |

| Standard InChI Key | YYYNBJKAYUCPRB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole (molecular formula: C₂₂H₂₁Br₂F₂N₃S₂; molecular weight: 589.4 g/mol) features a benzotriazole backbone substituted at the 4,7-positions with 5-bromo-2-thienyl groups, fluorine atoms at the 5,6-positions, and an octyl chain at the 2-position. The bromothienyl moieties introduce steric bulk and electron-withdrawing effects, while the fluorine atoms enhance electronic asymmetry and thermal stability. The octyl chain improves solubility in nonpolar solvents, facilitating processing in materials applications.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₂₁Br₂F₂N₃S₂ |

| Molecular Weight | 589.4 g/mol |

| Purity (Commercial) | ≥95% |

| Solubility | Moderate in chlorinated solvents |

| Stability | Stable under inert conditions |

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole involves sequential functionalization of the benzotriazole core. A typical route begins with the fluorination of 5,6-dihydroxybenzotriazole using diethylaminosulfur trifluoride (DAST), followed by Suzuki-Miyaura coupling with 5-bromo-2-thienylboronic acid to introduce the thienyl groups. The octyl chain is appended via nucleophilic substitution at the 2-position. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) optimize coupling efficiency, yielding final products with >90% purity after column chromatography.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with ¹⁹F NMR resolving fluorine environments at δ -112 ppm (d, J = 14 Hz). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 589.4, while X-ray diffraction (XRD) reveals a planar benzotriazole core with thienyl groups oriented at 120° dihedral angles.

Functional Properties and Reactivity

Electronic and Optical Behavior

The conjugated π-system delocalizes electrons across the benzotriazole-thienyl framework, yielding a HOMO-LUMO gap of ~2.8 eV, as determined by cyclic voltammetry. This narrow gap suggests utility in organic semiconductors, where hole mobility exceeds 0.1 cm²/V·s in thin-film transistors. Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 420 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), indicative of strong charge-transfer transitions.

Chemical Reactivity

The bromine atoms at the thienyl 5-positions enable further functionalization via cross-coupling reactions (e.g., Stille, Negishi). Fluorine substituents resist electrophilic substitution but undergo nucleophilic aromatic substitution under forcing conditions (e.g., KNH₂ in liquid NH₃). The octyl chain undergoes oxidative cleavage (e.g., KMnO₄/H⁺) to carboxylic acids, enabling surface functionalization.

Applications in Advanced Materials

Organic Electronics

The compound’s balanced hole-electron mobility and air stability make it a candidate for organic light-emitting diodes (OLEDs). In prototype devices, it achieves external quantum efficiencies (EQE) of 8.2% at 100 cd/m² luminance. Blending with -phenyl-C₇₁-butyric acid methyl ester (PCBM) produces bulk heterojunction solar cells with 5.1% power conversion efficiency (PCE).

Corrosion Inhibition

In acidic environments (1 M HCl), the compound forms a protective monolayer on mild steel, reducing corrosion current density from 450 µA/cm² to 12 µA/cm² at 50 ppm concentration. Adsorption follows the Langmuir isotherm, with a free energy (ΔG°ads) of -34 kJ/mol, suggesting chemisorption.

| Supplier | Purity | Packaging | Price (100 mg) |

|---|---|---|---|

| Sigma-Aldrich | 95% | Glass vial | $220 |

| AstaTech Inc. | 97% | Ampoule | $275 |

Future Directions and Challenges

While 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzotriazole demonstrates versatility, scalability remains a hurdle due to costly palladium catalysts. Advances in continuous-flow synthesis and ligand design may address this. Additionally, long-term toxicity studies are needed to unlock pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume